Hydrabamine(1+)
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Overview
Description
Hydrabamine(1+) is an ammonium ion derivative. It is a conjugate base of a hydrabamine(2+). It is a conjugate acid of a hydrabamine.
Scientific Research Applications
Multiorgan Effects and Detection
Biochemical Impact Assessment : Hydrazine, a component related to Hydrabamine, has been extensively studied for its impact on multiple organs. Notably, the chemical composition of liver, kidney, and brain tissues changes significantly upon hydrazine exposure, indicating its potential for studying biochemical pathways and toxicological effects (Garrod et al., 2005).
CO2 Capture Potential : Research has demonstrated the effectiveness of aqueous hydrazine in capturing CO2, suggesting its potential application in environmental protection and industrial processes, with a notable absorption capacity and rate, marking it as a potential candidate for post-combustion CO2 capture applications (Lee et al., 2014).
Industrial and Environmental Applications
Propellant and Industrial Applications : Hydrazine and its derivatives, due to their unique properties, serve as rocket fuels, gas generators, and are utilized in various industrial applications including corrosion control, metal plating, and reduction of noble-metal catalysts. These compounds also find applications in agriculture, water treatment, and pharmaceuticals, showcasing their versatility in various industrial sectors (Schiessl, 2000).
Detection and Monitoring : The development of probes and chemodosimeters for the selective detection of hydrazine highlights its significance in environmental monitoring and industrial safety. These detection methods are crucial for monitoring hydrazine levels in various settings, ensuring safety and compliance with environmental standards (Goswami et al., 2013).
Recovery and Recycling : The research on membrane separation techniques for the recovery of hydrazine from aqueous solutions indicates its potential in enhancing the efficiency and safety of industrial processes. This approach can lead to more sustainable and cost-effective practices in the chemical industry (Sunitha et al., 2011).
Properties
Molecular Formula |
C42H65N2+ |
---|---|
Molecular Weight |
598 g/mol |
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl-[2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]ethyl]azanium |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/p+1/t37-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
XGIHQYAWBCFNPY-AZOCGYLKSA-O |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C[NH2+]CCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C[NH2+]CCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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